molecular formula C21H22N2O4S2 B2666674 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(2-methoxyphenyl)acetamide CAS No. 941875-12-3

2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(2-methoxyphenyl)acetamide

Cat. No. B2666674
CAS RN: 941875-12-3
M. Wt: 430.54
InChI Key: CEUBGAUCDJXGKI-UHFFFAOYSA-N
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Description

2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(2-methoxyphenyl)acetamide is a chemical compound that belongs to the class of thiazole derivatives. It has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.

Scientific Research Applications

Synthesis and Biological Activity

Compounds derived from benzodifuranyl, thiadiazole, and oxadiazepines have been synthesized and evaluated for their anti-inflammatory and analgesic activities. These compounds exhibit significant inhibitory activity on cyclooxygenase enzymes (COX-1/COX-2), showcasing their potential as therapeutic agents for inflammation and pain management (Abu‐Hashem et al., 2020).

Photodynamic Therapy Applications

New zinc phthalocyanine derivatives substituted with benzenesulfonamide groups have demonstrated remarkable potential as Type II photosensitizers for the treatment of cancer in photodynamic therapy. Their high singlet oxygen quantum yield and appropriate photodegradation quantum yield make them suitable for applications in cancer therapy (Pişkin et al., 2020).

Synthetic Applications

New reagents, such as p-methoxybenzyl and 2,4-dimethoxybenzyl N-acetylcarbamate potassium salts, have been reported as versatile equivalents of N-acetamide nucleophiles. These compounds facilitate the synthesis of substituted N-alkylacetamides and carbamates, highlighting their utility in the synthesis of natural and pharmaceutical products (Sakai et al., 2022).

properties

IUPAC Name

2-[2-[(3,5-dimethoxyphenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4S2/c1-25-16-8-14(9-17(11-16)26-2)12-28-21-22-15(13-29-21)10-20(24)23-18-6-4-5-7-19(18)27-3/h4-9,11,13H,10,12H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEUBGAUCDJXGKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CC2=CSC(=N2)SCC3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(2-methoxyphenyl)acetamide

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